Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide
Overview
Description
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide is a chemical compound with the molecular formula C16H34BrO2P and a molecular weight of 369.32 g/mol . It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its high purity and stability, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide, also known as ((1,3-Dioxolan-2-yl)methyl)tributylphosphonium bromide, is a compound with a wide range of potential applications.
Target of Action
It’s noted that it may have an impact on the respiratory system .
Action Environment
The compound is a solid at 20°C and should be stored in an inert gas at 0-10°C to avoid moisture . Environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide can be synthesized through a reaction involving tributylphosphine and 1,3-dioxolan-2-ylmethyl bromide. The reaction typically occurs under inert conditions to prevent oxidation and moisture interference . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds. It is also involved in Wittig reactions, where it acts as a phosphonium ylide precursor .
Common Reagents and Conditions
The compound reacts with aldehydes and ketones in the presence of a base such as sodium hydride or potassium tert-butoxide to form alkenes. The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions are alkenes, which are valuable intermediates in organic synthesis. The high reactivity and selectivity of this compound make it an essential reagent in the synthesis of complex organic molecules .
Scientific Research Applications
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphonium Bromide: Another phosphonium salt used in Wittig reactions but with different steric and electronic properties.
Tributylphosphonium Chloride: Similar in structure but with different reactivity due to the presence of chloride instead of bromide.
Uniqueness
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. The presence of the 1,3-dioxolan-2-ylmethyl group enhances its stability and reactivity compared to other phosphonium salts .
Properties
IUPAC Name |
tributyl(1,3-dioxolan-2-ylmethyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O2P.BrH/c1-4-7-12-19(13-8-5-2,14-9-6-3)15-16-17-10-11-18-16;/h16H,4-15H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABIECHYMHKXJI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1OCCO1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624468 | |
Record name | Tributyl[(1,3-dioxolan-2-yl)methyl]phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115754-62-6 | |
Record name | Tributyl[(1,3-dioxolan-2-yl)methyl]phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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